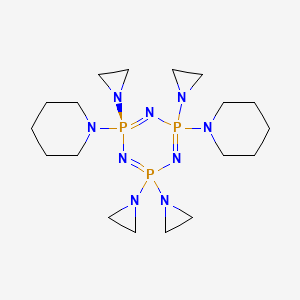
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple aziridinyl and piperidinyl groups
Vorbereitungsmethoden
The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- involves several steps. The synthetic routes typically include the reaction of phosphorus trichloride with amines and aziridines under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Chemischer Reaktionen
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aziridinyl and piperidinyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- involves its interaction with molecular targets and pathways within biological systems. The aziridinyl and piperidinyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- can be compared with other similar compounds, such as:
Hexahydro-6-methoxy-2,2,4,4,6-pentakis(1-aziridinyl)-1,3,5,2,4,6-triazatriphosphorine: This compound has a similar structure but includes a methoxy group, which affects its chemical properties and reactivity.
Hexahydro-tris(1-aziridinyl)-tris(dimethylamino)-1,3,5,2,4,6-triazatriphosphorine: This compound has dimethylamino groups instead of piperidinyl groups, leading to different chemical and biological properties.
The uniqueness of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- lies in its specific combination of aziridinyl and piperidinyl groups, which confer distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
86384-21-6 |
|---|---|
Molekularformel |
C18H36N9P3 |
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
(6S)-2,2,4,6-tetrakis(aziridin-1-yl)-4,6-di(piperidin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C18H36N9P3/c1-3-7-22(8-4-1)28(24-11-12-24)19-29(25-13-14-25,23-9-5-2-6-10-23)21-30(20-28,26-15-16-26)27-17-18-27/h1-18H2/t28-,29?/m0/s1 |
InChI-Schlüssel |
ZRNNGPOEJITBAV-XLTVJXRZSA-N |
Isomerische SMILES |
C1CCN(CC1)[P@@]2(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CCCCC5)N6CC6)N7CC7 |
Kanonische SMILES |
C1CCN(CC1)P2(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CCCCC5)N6CC6)N7CC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


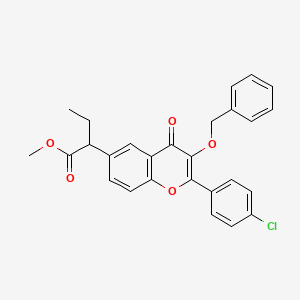
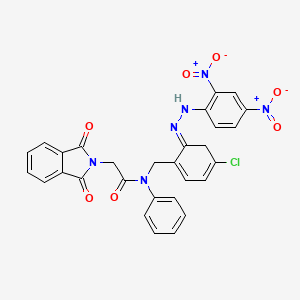
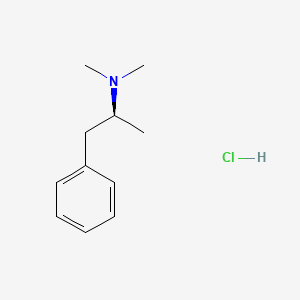
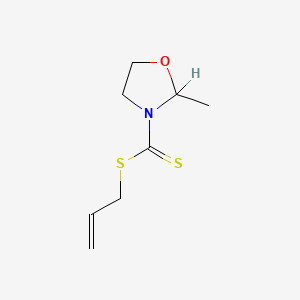
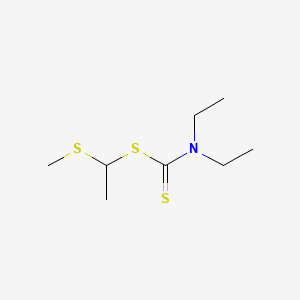
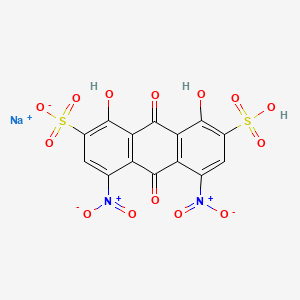

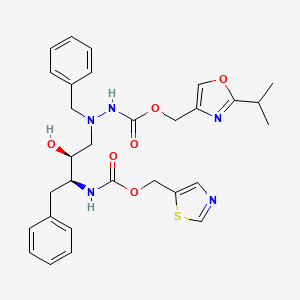


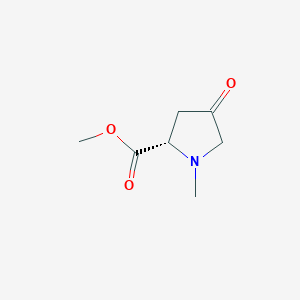
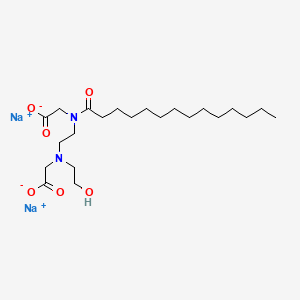
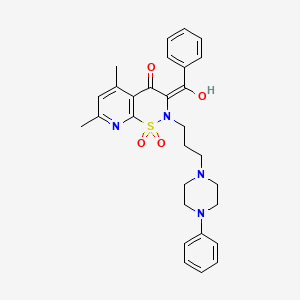
![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one](/img/structure/B12714864.png)
